Antimicrobial peptide THP2 precursor
Description
The THP2 precursor is an antimicrobial peptide (AMP) identified through high-throughput screening of amphibious mudskippers (Periophthalmus spp.), organisms known for their robust innate immune systems in challenging environments . Like many AMPs, THP2 is cationic and amphipathic, enabling selective interaction with negatively charged microbial membranes. Its precursor form undergoes post-translational modifications to generate the mature peptide, which exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. Mechanistically, THP2 disrupts microbial membranes via pore formation or carpet-like destabilization, a common trait among cationic AMPs .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LFCKRGTCHFGRCPSHLIKV |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Antimicrobial Peptides
Structural and Functional Comparisons
Table 1: Key Properties of THP2 and Selected AMPs
| Peptide | Source | Structure | Net Charge | Key Targets | MIC Range (µg/mL) | Additional Functions |
|---|---|---|---|---|---|---|
| THP2 precursor | Mudskippers | α-helical | +5 to +7 | E. coli, S. aureus | 2–16 (predicted) | Not reported |
| DLP2/DLP4 | Insect defensins | β-sheet | +4 to +6 | MRSA, P. aeruginosa | 4–8 | Immunomodulatory |
| Lycotoxin-1 | Spider venom | α-helical | +4 | Gram-negative bacteria | 8–32 | Insecticidal |
| Polymyxin B1 | Bacillus polymyxa | Cyclic lipopeptide | +5 | P. aeruginosa | 0.5–2 | Synergy with antibiotics |
| Tachykinin-derived | Human neurons | Linear | +2 to +3 | Weak antimicrobial | >64 | Wound healing |
| β-peptoid hybrids | Synthetic | Amphipathic helix | +6 to +8 | Multi-drug-resistant bacteria | 1–4 | Protease resistance |
Mechanism of Action
- THP2 : Disrupts microbial membranes via electrostatic interactions followed by insertion of hydrophobic residues, leading to pore formation .
- DLP2/DLP4: Combines membrane permeabilization with immunomodulatory effects, enhancing phagocytosis of pathogens .
- Lycotoxin-1 : Targets both prokaryotic membranes and insect cuticles, leveraging its amphipathic α-helix for dual toxicity .
- Polymyxin B1 : Binds lipid A in Gram-negative outer membranes via its lipid tail, causing leakage .
- β-peptoid hybrids: Mimic natural AMPs but resist proteolysis due to non-natural backbones, improving pharmacokinetics .
Spectrum of Activity
- THP2 : Effective against E. coli and S. aureus, with moderate activity against biofilms .
- DLP2/DLP4: Potent against MRSA and P. aeruginosa, with lower hemolytic activity compared to THP2 .
- Tachykinin-derived peptides : Weak antimicrobial activity but significant wound-healing properties via growth factor modulation .
Advantages and Limitations
- Limitations: Susceptible to proteases, high production costs .
- Synthetic Peptides (e.g., β-peptoid hybrids): Advantages: Enhanced stability, tunable activity.
- Polymyxin B1: Advantages: Clinical use against resistant P. aeruginosa. Limitations: Nephrotoxicity, resistance via lipid A modification .
Research and Development Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
